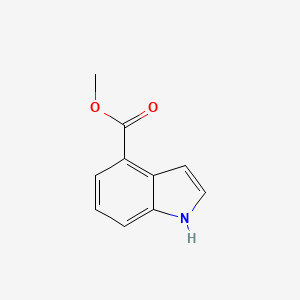
methyl 1H-indole-4-carboxylate
Vue d'ensemble
Description
“Methyl 1H-indole-4-carboxylate” is a heterocyclic compound with the empirical formula C10H9NO2 . It is also known as 4-Methoxycarbonylindole . This compound is used as a reactant for the preparation of various substances, including tryptophan dioxygenase inhibitors, cytotoxic agents against multidrug-resistant cancer cells, inhibitors for β-tryptase, histamine H3 antagonists, JNK3 MAP kinase inhibitors, and nucleosides .
Synthesis Analysis
While specific synthesis methods for “methyl 1H-indole-4-carboxylate” were not found in the search results, a related compound, “methyl 1H-indole-5-carboxylate”, can be prepared by the esterification of indole-5-carboxylic acid .
Molecular Structure Analysis
The molecular weight of “methyl 1H-indole-4-carboxylate” is 175.18 . Its SMILES string is COC(=O)c1cccc2[nH]ccc12 . The InChI key is WEAXQUBYRSEBJD-UHFFFAOYSA-N .
Chemical Reactions Analysis
“Methyl 1H-indole-4-carboxylate” is used as a reactant in the preparation of various substances, including tryptophan dioxygenase inhibitors, cytotoxic agents against multidrug-resistant cancer cells, inhibitors for β-tryptase, histamine H3 antagonists, JNK3 MAP kinase inhibitors, and nucleosides .
Physical And Chemical Properties Analysis
“Methyl 1H-indole-4-carboxylate” is a solid substance . Its melting point is between 68-71°C . It has an assay of 99% .
Applications De Recherche Scientifique
Organocatalysis in the Anti-Mannich Reaction
Organocatalysis involves using small organic molecules as catalysts. Methyl indole-4-carboxylate has been employed in organocatalytic reactions, including the anti-Mannich reaction, which constructs valuable chemical bonds.
These applications highlight the versatility and potential of methyl indole-4-carboxylate in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further study . If you’d like more information or additional applications, feel free to ask!
Safety And Hazards
“Methyl 1H-indole-4-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXQUBYRSEBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960395 | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-indole-4-carboxylate | |
CAS RN |
39830-66-5 | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2698497.png)
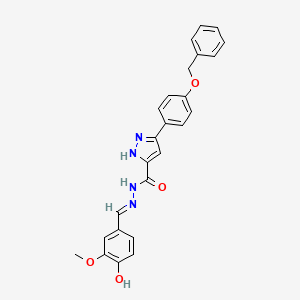

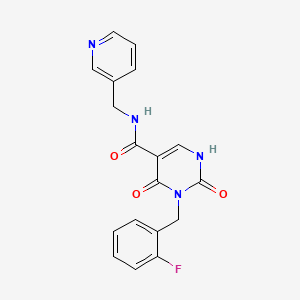
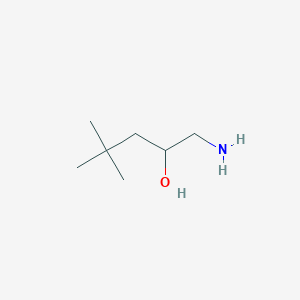
![3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2698506.png)
![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)
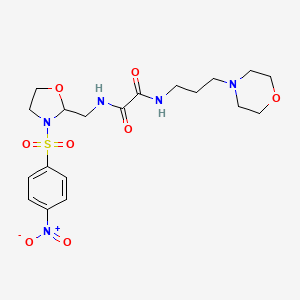
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)


![2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2698518.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2698519.png)
![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)